7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones This compound is characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the indanone ring It is a derivative of indanone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring
Preparation Methods
The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoroindanone with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparison with Similar Compounds
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:
7-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom at the 7th position, which may affect its chemical reactivity and biological activity.
6-Fluoro-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 6th position, which may influence its solubility and interaction with biological targets.
The presence of both the fluorine atom and the methoxy group in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
7-fluoro-6-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLBNYKAAXFZBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.